molecular formula C21H21N5O3 B5682809 5-[(2,5-dimethylphenoxy)methyl]-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1,2-oxazole-3-carboxamide

5-[(2,5-dimethylphenoxy)methyl]-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B5682809
M. Wt: 391.4 g/mol
InChI Key: CXVDAUDNYNORJW-UHFFFAOYSA-N
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Description

5-[(2,5-dimethylphenoxy)methyl]-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of several functional groups, including an oxazole ring, an imidazo[1,2-a]pyrimidine moiety, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dimethylphenoxy)methyl]-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic synthesis. The process may include:

    Formation of the imidazo[1,2-a]pyrimidine moiety: This can be achieved through condensation reactions involving appropriate precursors.

    Synthesis of the oxazole ring: This step may involve cyclization reactions.

    Attachment of the phenoxy group: This can be done through nucleophilic substitution reactions.

    Final coupling: The different fragments are then coupled together under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.

    Reduction: Reduction reactions may target the oxazole ring or the imidazo[1,2-a]pyrimidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenoxy and oxazole groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halides or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety is known to interact with enzymes and receptors, potentially modulating their activity. The oxazole ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine derivatives: These compounds share the imidazo[1,2-a]pyrimidine core and have similar biological activities.

    Oxazole derivatives: Compounds with an oxazole ring that exhibit similar chemical reactivity.

Uniqueness

What sets 5-[(2,5-dimethylphenoxy)methyl]-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1,2-oxazole-3-carboxamide apart is its unique combination of functional groups, which may confer distinct biological and chemical properties not seen in simpler analogs.

Properties

IUPAC Name

5-[(2,5-dimethylphenoxy)methyl]-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-14-4-5-15(2)19(10-14)28-13-17-11-18(25-29-17)20(27)22-8-6-16-12-26-9-3-7-23-21(26)24-16/h3-5,7,9-12H,6,8,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVDAUDNYNORJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC(=NO2)C(=O)NCCC3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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